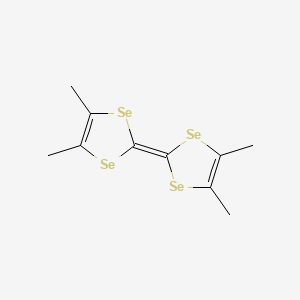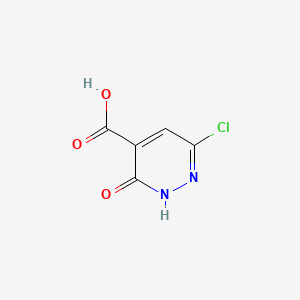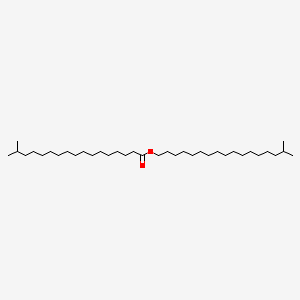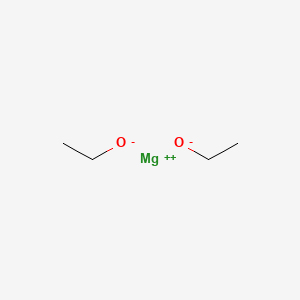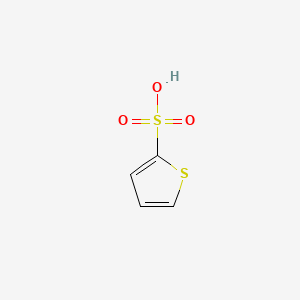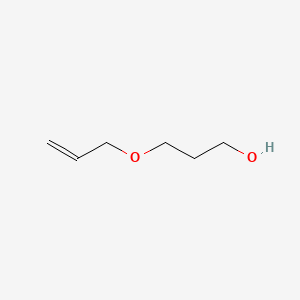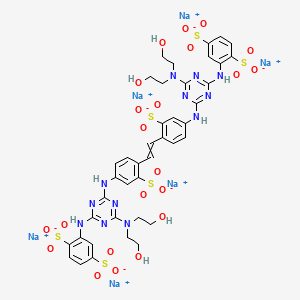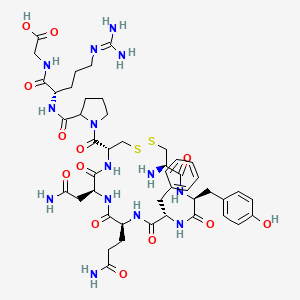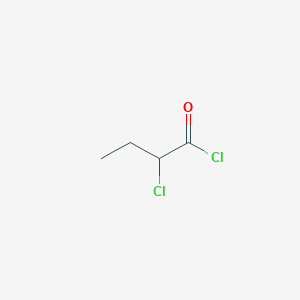
2-Chlorobutyryl chloride
Vue d'ensemble
Description
2-Chlorobutyryl chloride is a chemical compound with the molecular formula C4H6Cl2O . It has an average mass of 140.996 Da and a mono-isotopic mass of 139.979568 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific details of the molecular structure are not available in the search results.
Chemical Reactions Analysis
This compound is an acid halide used for synthesis and proteomics research . It reacts with water . More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 130.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 53.2±20.2 °C . Its index of refraction is 1.440 .
Applications De Recherche Scientifique
Electrochemical Synthesis
2-Chlorobutyryl chloride is used in the electrochemical synthesis of N-phenyltetrahydro-oxazinone. In a study by Degrand et al. (1982), electroreduction in aprotic solvent of nitrosobenzene was performed in the presence of 4-chlorobutyryl chloride, demonstrating its role in the synthesis process (Degrand, Belot, Gasquez, & Compagnon, 1982).
Pharmaceutical Synthesis
In pharmaceutical research, this compound is a key intermediate. Dong-yuan (2009) described the synthesis of Carpronium Chloride from γ-butyrolactone, involving chlorination to produce 4-chlorobutyryl chloride, which is a related compound (Dong-yuan, 2009).
Pyrolysis Studies
King, Gaynor, and Gilbert (1979) investigated the thermal decomposition of cyclobutyl chloride, which proceeds via unimolecular channels yielding various products. Although this study does not directly involve this compound, it provides insights into the behavior of similar compounds under pyrolysis conditions (King, Gaynor, & Gilbert, 1979).
Structural Analysis
The structural analysis of cyclobutyl chloride was conducted by Kim and Gwinn (1966), which can provide a reference for understanding similar chlorinated compounds like this compound (Kim & Gwinn, 1966).
Catalytic Processes
In catalytic processes, the role of similar chlorinated compounds has been explored. Yuan et al. (2011) examined the effect of chloride ions in the degradation of dyes, providing relevant information for understanding the behavior of chlorinated compounds in catalytic reactions (Yuan, Ramjaun, Wang, & Liu, 2011).
Liquid-Phase Reactions
Niedermaier et al. (2012) demonstrated the use of in situ X-ray photoelectron spectroscopy to monitor liquid-phase reactions, involving chlorobutylsulfonate, a compound related to this compound (Niedermaier et al., 2012).
Electroenzymatic Degradation
Khan et al. (2007) developed an electroenzymatic method for degrading 2-chlorobiphenyl, where the degradation process involved measuring chloride ion concentration, highlighting the potential application of similar chlorinated compounds in waste treatment (Khan, Kim, Akinrelere, & Moon, 2007).
Tissue Reactions
Research by Guess (1970) on the effects of 2-chloroethanol on tissues, while not directly about this compound, provides a relevant perspective on the biological interactions of similar chlorinated compounds (Guess, 1970).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Chlorobutyryl chloride is the cellulosic fibers in cotton. It acts as a bleach activator, enhancing the bleaching process by generating highly reactive peracid in situ .
Mode of Action
This compound interacts with its targets by facilitating oxidation at lower temperatures and reduced time compared to conventional peroxide bleaching . This compound is an aliphatic acyl chloride and is extremely reactive, making it an effective acylating agent .
Biochemical Pathways
The presence of this compound in the bleaching bath leads to the generation of highly reactive peracid, which facilitates the oxidation process .
Result of Action
The action of this compound results in enhanced bleaching of cellulosic fibers. The compound allows for bleaching at lower temperatures and reduced time, leading to decreased energy consumption and reduced fabric damage . The bleaching performance of this compound provides a comparable whiteness index and water absorbency with a higher degree of polymerization at significantly lower temperatures compared to conventional peroxide bleaching .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature of the bleaching bath can affect the compound’s effectiveness. Lower temperatures are favorable when this compound is present, as it allows for efficient bleaching with less energy consumption .
Analyse Biochimique
Biochemical Properties
It is known to participate in various biochemical reactions due to its acid halide nature . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that chloride ions play crucial roles in bodily and cellular functions . It can be hypothesized that 2-Chlorobutyryl chloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . This suggests that it may have stability and degradation issues that could affect its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that acetyl groups are key substances in the metabolism of food molecules and in many other biological pathways .
Transport and Distribution
It is known that chloride ions play a crucial role in various physiological processes .
Subcellular Localization
It is known that the localization of proteins in different cellular compartments plays a key role in functional annotation .
Propriétés
IUPAC Name |
2-chlorobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJVAOMYWTLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997573 | |
| Record name | 2-Chlorobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7623-11-2 | |
| Record name | Butanoyl chloride, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chlorobutyryl chloride in the synthesis of 2-aminobutanamide?
A1: this compound serves as a crucial intermediate in the synthesis of 2-aminobutanamide. The process begins with 2-chlorobutyric acid, which undergoes chlorination using thionyl chloride (SOCl2) and a catalyst like phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). This reaction yields this compound. Subsequently, this compound reacts with ammonia gas (NH3) in an alcohol solvent through an ammonolysis reaction to produce the desired 2-aminobutanamide. [, ]
Q2: What are the advantages of the described synthetic route using this compound for 2-aminobutanamide production?
A2: The research highlights several advantages of this synthetic approach:
- High Yield: The overall yield of 2-aminobutanamide using this method can reach up to 80%. [, ]
- Process Simplicity: The reaction pathway is straightforward, involving well-established chemical transformations. [, ]
- Cost-Effectiveness: The readily available starting materials and relatively mild reaction conditions contribute to the cost-effectiveness of this synthesis. [, ]
- Environmental Considerations: The process is considered environmentally friendly due to its high yield and the use of relatively benign reagents. [, ]
- Scalability: The simplicity and robustness of the process make it suitable for potential industrial-scale production of 2-aminobutanamide. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



